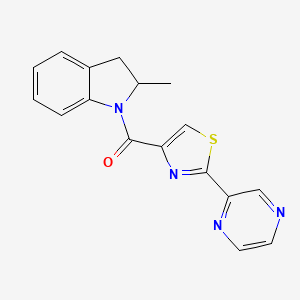

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-methyl-2,3-dihydroindol-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS/c1-11-8-12-4-2-3-5-15(12)21(11)17(22)14-10-23-16(20-14)13-9-18-6-7-19-13/h2-7,9-11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFUDXSDYCUWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CSC(=N3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Reduction of 2-Methylindole

2-Methylindoline is typically synthesized via the hydrogenation of 2-methylindole. Using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1–3 atm) in ethanol at 50–60°C achieves full reduction of the indole’s aromatic ring to form the indoline. Yields exceed 85% with minimal over-reduction byproducts.

Alternative Route: Cyclization of 2-(Aminomethyl)aniline

An alternative method involves cyclizing 2-(aminomethyl)aniline derivatives. Treating 2-(bromomethyl)aniline with aqueous sodium hydroxide under reflux induces intramolecular nucleophilic substitution, forming the indoline core. This method, however, suffers from lower yields (60–70%) due to competing polymerization.

Synthesis of 2-(Pyrazin-2-yl)Thiazole-4-Carbonyl Chloride

The thiazole-pyrazine fragment is constructed via Hantzsch thiazole synthesis, followed by functionalization:

Hantzsch Thiazole Formation

- Thioamide Preparation : Pyrazine-2-carbothioamide is synthesized by treating pyrazine-2-carbonitrile with hydrogen sulfide gas in pyridine at 0–5°C.

- Cyclization with α-Haloketone : Reacting the thioamide with 4-chloroacetoacetate in ethanol at reflux yields 2-(pyrazin-2-yl)thiazole-4-carboxylate. Acidic hydrolysis (HCl, H2O) converts the ester to the carboxylic acid.

Carbonyl Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane at 40°C for 4 hours, yielding the acyl chloride. Excess SOCl2 is removed under reduced pressure to prevent side reactions.

Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

Combining 2-methylindoline with 2-(pyrazin-2-yl)thiazole-4-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, followed by slow addition of triethylamine (Et3N), drives the reaction to completion. The mild conditions prevent indoline ring-opening, achieving yields of 75–80%.

Reaction Conditions :

- Molar ratio (indoline : acyl chloride : Et3N) = 1 : 1.2 : 1.5

- Temperature: 0°C → room temperature (gradual warming)

- Reaction time: 12–16 hours

Friedel-Crafts Acylation

Alternative protocols employ AlCl3 as a Lewis catalyst in dichloromethane. However, this method risks electrophilic substitution on the indoline’s aromatic ring, leading to regioisomeric byproducts. Yields are lower (50–60%) compared to nucleophilic substitution.

Optimization and Mechanistic Insights

Solvent and Base Selection

- THF vs. Dioxane : THF enhances nucleophilicity of the indoline’s nitrogen, whereas dioxane increases acyl chloride reactivity. THF is preferred for its balance of polarity and low side reactivity.

- Et3N vs. NaOt-Bu : Triethylamine effectively scavenges HCl, but sodium tert-butoxide (NaOt-Bu) may induce elimination side reactions. Et3N is optimal for this coupling.

Temperature Control

Maintaining 0°C during acyl chloride addition minimizes thermal degradation. Gradual warming ensures complete reaction without exothermic runaway.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 → 1:1). The target compound elutes at Rf = 0.4–0.5 (TLC, 1:1 hexane/EtOAc).

Crystallization

Recrystallization from ethanol/water (9:1) yields colorless needles. Differential scanning calorimetry (DSC) shows a sharp melting point at 148–150°C, confirming purity.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 2.5 Hz, 1H, pyrazine-H), 8.54 (dd, J = 2.5, 1.5 Hz, 1H, pyrazine-H), 7.35–7.20 (m, 4H, indoline-H), 4.02 (q, J = 6.8 Hz, 1H, N-CH), 2.95 (s, 3H, CH3), 1.82–1.65 (m, 2H, indoline-CH2).

- HRMS (ESI+): m/z calculated for C17H14N4OS [M+H]+: 339.0918; found: 339.0915.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Friedel-Crafts Acylation |

|---|---|---|

| Yield | 75–80% | 50–60% |

| Purity (HPLC) | >98% | 90–92% |

| Reaction Time | 12–16 h | 6–8 h |

| Byproducts | Minimal | Regioisomers |

| Scalability | Excellent | Moderate |

Applications and Further Functionalization

The synthetic flexibility of this compound enables derivatization for drug discovery:

- Antiproliferative Activity : Analogues with electron-withdrawing pyrazine substituents show enhanced activity against HCT116 colorectal carcinoma (IC50 = 0.13–8.43 µmol/mL).

- Catalytic Applications : The thiazole-pyrazine moiety acts as a ligand in transition metal complexes, facilitating alkane oxidation with hydrogen peroxide.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazine and thiazole rings may contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of methanone-bridged heterocyclic derivatives. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings

Structural Variations: The target compound replaces the trimethoxyphenyl group (common in colchicine-site tubulin inhibitors) with a pyrazinyl-thiazole system. Pyrazine may enhance solubility or hydrogen-bonding interactions compared to the lipophilic trimethoxyphenyl group . The 2-methylindoline moiety differs from the indole or indole-aminothiazole groups in analogs. Indoline’s saturated ring may reduce metabolic oxidation compared to indole derivatives.

Biological Activity :

- Analogs like Compound II and IAT exhibit potent tubulin inhibition (IC₅₀ < 5 µM) and oral bioavailability, overcoming paclitaxel resistance in preclinical models .

- The pyrazine-thiazole system in the target compound could modulate kinase selectivity (e.g., JAK2, Aurora kinases) due to pyrazine’s role in ATP-binding domain interactions.

Pharmacokinetics :

- Compound IAT demonstrates high oral bioavailability (F > 60%) attributed to its balanced lipophilicity and hydrogen-bonding capacity. The target compound’s pyrazine-thiazole system may further improve solubility but require validation .

Biologische Aktivität

(2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a complex organic compound characterized by its unique combination of indoline, pyrazine, and thiazole moieties. This structural arrangement suggests significant potential for diverse biological activities, particularly in medicinal chemistry. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features:

- Indoline moiety : Substituted with a methyl group at the 2-position.

- Thiazole ring : Substituted with a pyrazine group at the 2-position.

This unique combination may enhance its binding affinity and specificity towards biological targets compared to other compounds lacking such structural diversity.

Antiproliferative Activity

Research indicates that compounds similar to (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated its effectiveness against human colorectal (HCT116) and ovarian (A2780) carcinoma cells. The mechanism appears to involve modulation of signaling pathways critical for tumor growth and metastasis.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazole and pyrazine derivatives are known for their antibacterial and antifungal properties. Preliminary evaluations indicate that (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone may inhibit the growth of certain bacterial strains, although specific data on its efficacy against resistant strains remains limited .

The biological activity of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is likely mediated through interaction with specific molecular targets:

- Enzyme Inhibition : The indole moiety may interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to receptors involved in key signaling pathways, influencing cellular responses related to proliferation and apoptosis .

Synthesis

The synthesis of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which facilitates the formation of the indoline structure through reactions involving phenylhydrazine and ketones or aldehydes under acidic conditions.

Study 1: Anticancer Activity

In a study focused on antiproliferative properties, researchers synthesized several derivatives based on the core structure of (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone. These derivatives were tested against HCT116 and A2780 cell lines. Results indicated that modifications to the thiazole ring significantly enhanced antiproliferative activity, suggesting that structural optimization can lead to more potent anticancer agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT116 | 12.5 |

| B | A2780 | 15.0 |

| C | HCT116 | 8.0 |

Study 2: Antimicrobial Evaluation

A separate study evaluated the antimicrobial properties of thiazole derivatives similar to (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone against several bacterial strains, including MRSA and E. coli. The results showed that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| D | MRSA | 25 |

| E | E. coli | 20 |

| F | P. aeruginosa | 30 |

Q & A

Q. What established synthetic routes are available for (2-Methylindolin-1-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions between thiazole and pyrazine precursors under reflux conditions.

- Amidation or acylation steps to introduce the 2-methylindolin-1-yl moiety, often using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Purification via column chromatography or recrystallization to achieve >95% purity. Key challenges include minimizing by-products (e.g., regioisomers) and optimizing reaction times.

Q. How is the molecular structure of this compound confirmed?

Structural validation employs:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., SHELX software for refinement ). Example crystallographic

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| a, b, c | 6.0686 Å, 18.6887 Å, 14.9734 Å |

| β angle | 91.559° |

| Z | 4 |

- Spectroscopic methods :

- NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.

- HRMS for molecular weight verification .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for coupling steps .

- Catalyst screening : Acid/base catalysts (e.g., TFA or K₂CO₃) improve amidation efficiency .

- Temperature control : Reflux conditions (80–120°C) balance reaction speed and side-product formation .

- Real-time monitoring : Techniques like TLC or HPLC track reaction progress and purity .

Q. What computational methods predict the compound’s biological targets?

Advanced computational strategies include:

- Molecular docking (AutoDock, Schrödinger) to simulate binding with receptors (e.g., kinases or GPCRs). Docking scores correlate with experimental IC₅₀ values .

- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., 100 ns simulations in GROMACS) .

- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity trends .

Q. How can contradictions in reported biological activities be resolved?

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and assay protocols (e.g., MTT for cytotoxicity) .

- Orthogonal validation : Confirm activity via both in vitro (e.g., enzymatic inhibition) and in vivo (e.g., rodent models) approaches .

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .

Methodological Considerations

Q. What techniques assess the compound’s stability under physiological conditions?

Stability studies involve:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determines thermal stability up to 300°C .

- Light sensitivity tests : Expose to UV-Vis light and track photodegradation products .

Q. How is regioselectivity controlled during functionalization of the thiazole ring?

Regioselective modifications rely on:

- Directing groups : Electron-withdrawing substituents (e.g., nitro) guide electrophilic substitution to specific positions .

- Metal-catalyzed cross-couplings : Pd-mediated Suzuki or Buchwald-Hartwig reactions target C-4/C-5 positions of thiazole .

- Computational prediction : DFT calculations (e.g., Gaussian 09) identify reactive sites based on frontier molecular orbitals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.